Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, chlorophenyl, fluoro-methylbenzoyl, hydroxy, oxo, pyrrol, thiazole, and carboxylate.
Preparation Methods
The synthesis of Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups and potential applications. Similar compounds include:
- Allyl 4-bromo-2-chlorophenyl ether
- 2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1H-pyrrole-1-carboxylate These compounds share some structural similarities but differ in their specific functional groups and properties.
Biological Activity
Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 617697-27-5) is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C26H20ClF2N2O5S |
Molecular Weight | 510.5 g/mol |
IUPAC Name | prop-2-enyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate |
CAS Number | 617697-27-5 |
The biological activity of this compound may involve several mechanisms:
Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
Receptor Modulation : It can modulate receptor activities that are crucial for cellular signaling, potentially affecting cell growth and differentiation.
Gene Expression Alteration : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation, which is significant for its anticancer potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown efficacy against various bacterial strains and fungi due to their ability to disrupt microbial membranes and inhibit essential metabolic processes.
Anticancer Activity
Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways. For example, certain thiazoles have been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX and LOX, which are involved in inflammatory responses.
Study on Antiviral Activity
A study published in MDPI highlighted the antiviral properties of thiazole derivatives against various viral infections. Specifically, compounds similar to this compound showed promising results against HIV with low cytotoxicity (CC50/EC50 ratio > 100) .
Research on Anticancer Properties
In vitro studies have demonstrated that derivatives of thiazole can significantly reduce the viability of cancer cell lines. For instance, a derivative exhibited an IC50 value in the low micromolar range against colorectal cancer cells . This suggests that structural modifications could enhance the therapeutic index of such compounds.
Properties
Molecular Formula |
C26H20ClFN2O5S |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3Z)-2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20ClFN2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19- |
InChI Key |
FNNHLFUHKIKWTP-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)O)F |
Origin of Product |
United States |
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